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molecular formula C8H13NO2 B2410854 Methyl 2-cyano-2-ethylbutanoate CAS No. 53692-88-9

Methyl 2-cyano-2-ethylbutanoate

Cat. No. B2410854
M. Wt: 155.197
InChI Key: TUBVFZQQDWUXFI-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

Methylcyanoacetate (Aldrich; 20 g, 0.201 mol) was dissolved in THF (250 mL), to this was added DBU (75 mL, 0.505 mol) and ethyl bromide (40 mL, 0.606 mol). The reaction was stirred at 50° C. for 2 hours before being cooled and quenched with sat NH4Cl(aq). The organic layer was separated and the remaining aqueous was extracted with diethyl ether (2×100 mL), dried and solvent removed in vacuo to yield yellow oil. Purification was achieved via distillation at 70° C. at 0.5 mbar to afford methyl2-cyano-2-ethyl-butanoate as a clear oil (20 g, 0.129 mol) which was reduced with hydrogen under pressure using Raney nickel catalyst (2 g). The reaction mixture was filtered and solvent evaporated to the title compound as a slightly dark oil. (16 g, 50%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[CH2:4][C:5]#[N:6].[CH2:8]1CCN2C(=NCCC2)C[CH2:9]1.[CH2:19](Br)[CH3:20]>C1COCC1>[CH3:1][O:2][C:3](=[O:7])[C:4]([C:5]#[N:6])([CH2:19][CH3:20])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(CC#N)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
CUSTOM
Type
CUSTOM
Details
quenched with sat NH4Cl(aq)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous was extracted with diethyl ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield yellow oil
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
was achieved via distillation at 70° C. at 0.5 mbar

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(CC)(CC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.129 mol
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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